molecular formula C7H4N4 B1405117 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile CAS No. 1352395-13-1

1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile

Cat. No. B1405117
CAS RN: 1352395-13-1
M. Wt: 144.13 g/mol
InChI Key: MDFHVGAGWJTLEI-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives has been extensively studied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors. Its pyrazolo portion is suitable as a hydrogen bond center. Simultaneously, the pyridine is thought to have a π–π stacking interaction with Phe589 .

Scientific Research Applications

Biomedical Research

1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile and its derivatives have been extensively studied for their biological activities. They exhibit a close resemblance to purine bases like adenine and guanine, which makes them significant in the design of new drugs . Their potential in biomedical applications includes the development of compounds with anti-inflammatory, antiviral, and anticancer properties .

Chemistry and Synthesis

In the field of chemistry, this compound serves as a crucial intermediate in the synthesis of more complex molecules. It provides a scaffold that can be functionalized at various positions to yield a wide array of pyrazolopyridine derivatives . These derivatives are valuable for further chemical transformations and can lead to the discovery of new reactions and synthetic methods.

Biology

In biology, 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile derivatives are used to study biological pathways and processes. They can act as inhibitors or activators of certain enzymes, helping to elucidate their mechanisms of action and influence on biological systems .

Medicine

Medicinally, these compounds are explored for their therapeutic potential. They have been incorporated into the development of new medications that target specific diseases at the molecular level, offering precision and efficacy in treatment strategies .

Pharmacology

In pharmacology, the compound’s derivatives are analyzed for their pharmacokinetic and pharmacodynamic properties. Understanding how these compounds interact with the body and how they can be optimized for better drug delivery is a key area of research .

Materials Science

The structural properties of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile make it suitable for materials science applications. Its derivatives can be used in the development of new materials with specific optical or electronic properties, which can be applied in various technologies .

Environmental Science

Environmental science research can benefit from the use of this compound in the development of sensors or assays for the detection of environmental pollutants. Its chemical reactivity and ability to form complexes with metals can be utilized in creating sensitive detection methods .

Mechanism of Action

Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer. Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .

Safety and Hazards

The safety data sheet for a similar compound, 1H-Pyrazolo[3,4-b]pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

More than 300,000 1H-pyrazolo[4,3-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date. This suggests that there is significant interest in this class of compounds for future research and potential applications .

properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFHVGAGWJTLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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